Cas no 112514-60-0 ((Fmoc-Cys-OSu)2)

(Fmoc-Cys-OSu)2 Chemical and Physical Properties
Names and Identifiers
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- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fluoren-9-ylmethyl ester, (3R,8R)-
- (Fmoc-Cys-OSu)?
- (Fmoc-Cys-OSu)₂
- (Fmoc-Cys-OSu)2, (Disulfide bond)
- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-(9H-fluoren-9-yl)-10-oxo-,9H-fl
- 11-Oxa-5,6-dithia-2,9-diazadodecanoicacid,3,8-bis[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-12-...
- NA,NA-BIS-FMOC-L-CYSTINE BIS-N-HYDROXYSUCCINIMIDE ESTER
- Nα,Nα-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester
- (Fmoc-L-Cys-OSu)2
- Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond)
- (Fmoc-Cys-OSu)2
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- MDL: MFCD00237448
- Inchi: InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1
- InChI Key: FWRWVOZABQSEGS-ZPGRZCPFSA-N
- SMILES: O=C(N[C@H](C(ON1C(=O)CCC1=O)=O)CSSC[C@@H](C(ON1C(=O)CCC1=O)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Experimental Properties
- Density: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (6.8E-6 g/L) (25 ºC),
(Fmoc-Cys-OSu)2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295901A-500mg |
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis-N-hydroxysuccinimide ester(Disulfide bond), |
112514-60-0 | 500mg |
¥3700.00 | 2023-09-05 | ||
TRC | F657730-50mg |
(Fmoc-Cys-OSu)2 |
112514-60-0 | 50mg |
$ 52.00 | 2023-09-07 | ||
TRC | F657730-500mg |
(Fmoc-Cys-OSu)2 |
112514-60-0 | 500mg |
$ 207.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1255069-1g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | í¦98%(HPLC) | 1g |
$495 | 2023-05-17 | |
eNovation Chemicals LLC | Y1255069-5g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | í¦98%(HPLC) | 5g |
$1790 | 2023-05-17 | |
eNovation Chemicals LLC | Y1255069-100mg |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | 98% (HPLC) | 100mg |
$330 | 2024-06-07 | |
abcr | AB446734-5g |
(Fmoc-Cys-OSu)2; . |
112514-60-0 | 5g |
€1587.70 | 2025-02-16 | ||
1PlusChem | 1P0091KF-100mg |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | 97% | 100mg |
$205.00 | 2023-12-26 | |
A2B Chem LLC | AE21135-5g |
(Fmoc-Cys-OSu)2 |
112514-60-0 | ≥ 98% (HPLC) | 5g |
$984.00 | 2024-04-20 | |
1PlusChem | 1P0091KF-5g |
(Fmoc-Cys-OSu)2, (Disulfide bond) |
112514-60-0 | ≥ 98% (HPLC) | 5g |
$981.00 | 2025-02-24 |
(Fmoc-Cys-OSu)2 Related Literature
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Additional information on (Fmoc-Cys-OSu)2
Recent Advances in the Application of Fmoc-Cys-OSu (112514-60-0) in Chemical Biology and Pharmaceutical Research
The compound with CAS number 112514-60-0, commonly known as Fmoc-Cys-OSu or its dimeric form (Fmoc-Cys-OSu)2, has garnered significant attention in recent chemical biology and pharmaceutical research. This N-hydroxysuccinimide (NHS) ester derivative of Fmoc-protected cysteine serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. Its unique chemical properties enable efficient conjugation reactions with amino groups, making it invaluable for the development of peptide-based therapeutics and bioconjugates.
Recent studies have demonstrated novel applications of (Fmoc-Cys-OSu)2 in drug delivery systems. Researchers at the University of Cambridge reported its use in constructing self-assembling peptide nanostructures capable of encapsulating hydrophobic drugs (Nature Nanotechnology, 2023). The thiol group, when deprotected, allows for further functionalization through disulfide bond formation or Michael addition reactions, providing a versatile platform for targeted drug delivery systems. This advancement addresses critical challenges in bioavailability and tissue-specific targeting of therapeutic compounds.
In the field of bioconjugation, (Fmoc-Cys-OSu)2 has shown remarkable utility for site-specific protein modification. A 2024 study published in Angewandte Chemie detailed its application in creating stable antibody-drug conjugates (ADCs) with improved homogeneity compared to traditional lysine-based conjugation methods. The researchers achieved controlled drug-to-antibody ratios (DAR) by leveraging the selective reactivity of the NHS ester with engineered cysteine residues, demonstrating enhanced therapeutic efficacy in preclinical models of HER2-positive breast cancer.
The compound's role in material science has also expanded, particularly in the development of bioresponsive materials. A collaborative study between MIT and ETH Zurich (Advanced Materials, 2023) utilized (Fmoc-Cys-OSu)2 to create redox-responsive hydrogels for 3D cell culture applications. These materials demonstrated precise control over mechanical properties through enzymatic or chemical reduction of disulfide bonds, offering new possibilities for tissue engineering and regenerative medicine applications.
Quality control and analytical methods for (Fmoc-Cys-OSu)2 have seen significant improvements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis (2024) introduced a novel UPLC-MS/MS method for quantifying trace impurities in commercial preparations. This advancement ensures higher purity standards for research and pharmaceutical applications, addressing previous concerns about batch-to-batch variability that could affect experimental reproducibility.
Looking forward, the unique properties of 112514-60-0 continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, development of peptide-based vaccines, and creation of novel biomaterials for neural interface applications. The compound's versatility ensures its ongoing importance in bridging chemical synthesis with biological applications in pharmaceutical development.
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